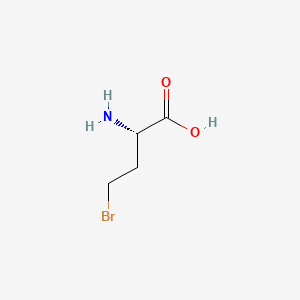(S)-2-Amino-4-bromobutanoic acid
CAS No.:
Cat. No.: VC17183751
Molecular Formula: C4H8BrNO2
Molecular Weight: 182.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H8BrNO2 |
|---|---|
| Molecular Weight | 182.02 g/mol |
| IUPAC Name | (2S)-2-amino-4-bromobutanoic acid |
| Standard InChI | InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
| Standard InChI Key | LMYNKFDVIZBWDF-VKHMYHEASA-N |
| Isomeric SMILES | C(CBr)[C@@H](C(=O)O)N |
| Canonical SMILES | C(CBr)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
(S)-2-Amino-4-bromobutanoic acid (CAS: 15159-65-6) belongs to the class of halogenated amino acids, featuring a four-carbon backbone with an amino group at the C2 position and a bromine atom at the C4 position . Its molecular formula, C₄H₈BrNO₂, corresponds to a molar mass of 262.93 g/mol when considering its hydrobromide salt form . The compound’s InChI identifier, InChI=1/C₄H₈BrNO₂.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H₂,(H,7,8);1H/t3-;/m0./s1, encodes its stereochemical configuration, confirming the (S)-enantiomer’s absolute configuration . The presence of bromine introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions.
Crystallographic and Spectroscopic Properties
The compound crystallizes as a white to light brown powder, exhibiting hygroscopicity and sensitivity to moisture . Its specific optical rotation, [α] = +13° (measured at 589 nm in aqueous solution), underscores its chiral purity, a critical parameter for pharmaceutical intermediates . The refractive index, reported as 17° (C=1, MeOH), further reflects its polarizability in methanol solutions .
Physicochemical Properties
Thermal Stability and Phase Behavior
(S)-2-Amino-4-bromobutanoic acid hydrobromide demonstrates moderate thermal stability, with a melting point of 189°C (decomposition) and a boiling point of 294.5°C at 760 mmHg . The flash point of 131.9°C indicates its relative flammability under standard conditions . These properties necessitate careful temperature control during storage and handling.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 262.93 g/mol |
| Melting Point | 189°C (dec.) |
| Boiling Point | 294.5°C at 760 mmHg |
| Specific Rotation [α] | +13° (589 nm, H₂O) |
| Refractive Index | 17° (C=1, MeOH) |
| Solubility | DMF, DMSO, Methanol (slight) |
| Vapor Pressure (25°C) | 0.000395 mmHg |
Solubility and Solvent Interactions
The compound exhibits limited solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with slight solubility in methanol . Its low vapor pressure (0.000395 mmHg at 25°C) minimizes volatilization risks, making it suitable for solid-phase reactions .
Synthetic Applications and Industrial Relevance
Role in SAM and L-Selenomethionine Synthesis
(S)-2-Amino-4-bromobutanoic acid serves as a pivotal intermediate in synthesizing SAM analogs, which are coenzymes involved in methyl group transfers and epigenetic regulation . Additionally, it facilitates the production of L-selenomethionine, a selenium-containing amino acid with demonstrated anti-cancer properties . The bromine atom at C4 enables nucleophilic substitution reactions, allowing selective functionalization of the carbon chain.
Precursor for Unnatural Amino Acids
The compound’s reactive bromine moiety permits its incorporation into peptidomimetics and enzyme inhibitors, expanding its utility in designing therapeutic agents targeting proteases and kinases . Its chirality ensures compatibility with biological systems, enabling the creation of enantiomerically pure pharmaceuticals.
Pharmacological and Biochemical Implications
SAM Analogs in Epigenetic Therapy
SAM analogs derived from this compound regulate DNA methylation patterns, offering therapeutic avenues for diseases linked to epigenetic dysregulation, such as cancers and neurodegenerative disorders . The brominated precursor’s stability under physiological conditions enhances the bioavailability of these analogs.
| Parameter | Recommendation |
|---|---|
| Hazard Symbols | Xi (Irritant) |
| Risk Codes | 36/37/38 |
| Storage Conditions | Inert atmosphere, Room Temperature |
| Stability | Hygroscopic, Moisture-sensitive |
Environmental and Regulatory Compliance
With a WGK Germany rating of 3, the compound requires stringent disposal measures to prevent environmental contamination . Regulatory frameworks in the EU and US mandate proper labeling and handling to ensure workplace safety.
Analytical Characterization Techniques
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to verify the compound’s structure and purity. The specific optical rotation serves as a critical quality control metric for chiral integrity .
Chromatographic Methods
Reverse-phase HPLC with UV detection enables quantification in synthetic mixtures, while thin-layer chromatography (TLC) monitors reaction progress .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume